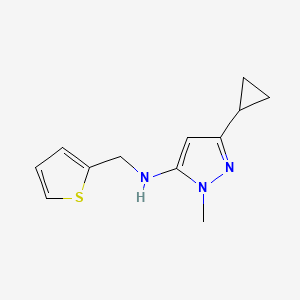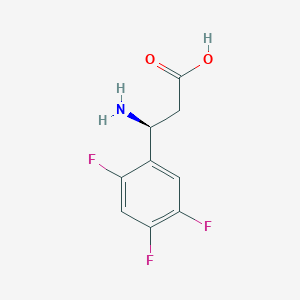![molecular formula C10H11ClF3NO B11731984 (3R)-3-amino-3-[5-chloro-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11731984.png)
(3R)-3-amino-3-[5-chloro-2-(trifluoromethyl)phenyl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-amino-3-[5-chloro-2-(trifluorométhyl)phényl]propan-1-ol est un composé chiral suscitant un intérêt important dans divers domaines scientifiques en raison de ses caractéristiques structurales uniques. La présence du groupe trifluorométhyle et du centre chiral au troisième atome de carbone en fait une molécule précieuse pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (3R)-3-amino-3-[5-chloro-2-(trifluorométhyl)phényl]propan-1-ol implique généralement les étapes suivantes :
Matières premières : La synthèse commence par la sélection de matières premières appropriées, telles que le 5-chloro-2-(trifluorométhyl)benzaldéhyde et une amine chirale appropriée.
Formation d’un intermédiaire : L’aldéhyde subit une réaction de condensation avec l’amine chirale pour former un intermédiaire imine.
Réduction : L’intermédiaire imine est ensuite réduit à l’aide d’un agent réducteur comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium pour donner le (3R)-3-amino-3-[5-chloro-2-(trifluorométhyl)phényl]propan-1-ol souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la synthèse en écoulement continu et l’utilisation de catalyseurs peuvent améliorer l’efficacité du processus.
Analyse Des Réactions Chimiques
Types de réactions
(3R)-3-amino-3-[5-chloro-2-(trifluorométhyl)phényl]propan-1-ol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former les oximes ou les composés nitro correspondants.
Réduction : Le composé peut être réduit davantage pour former des amines secondaires ou tertiaires.
Substitution : Le groupe chloro peut être substitué par d’autres nucléophiles, tels que des groupes hydroxyle ou alcoxy.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs comme le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont fréquemment utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme l’hydroxyde de sodium ou le tert-butylate de potassium.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les oximes, les composés nitro, les amines secondaires, les amines tertiaires et divers dérivés substitués.
Applications de la recherche scientifique
(3R)-3-amino-3-[5-chloro-2-(trifluorométhyl)phényl]propan-1-ol présente des applications diverses dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes, en particulier dans le développement de produits pharmaceutiques et d’agrochimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : La recherche se poursuit pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés aux propriétés uniques.
Applications De Recherche Scientifique
(3R)-3-amino-3-[5-chloro-2-(trifluoromethyl)phenyl]propan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
Le mécanisme d’action de (3R)-3-amino-3-[5-chloro-2-(trifluorométhyl)phényl]propan-1-ol implique son interaction avec des cibles moléculaires spécifiques. Le groupe trifluorométhyle améliore sa lipophilie, ce qui lui permet de pénétrer plus efficacement les membranes biologiques. Le groupe amino peut former des liaisons hydrogène avec les protéines cibles, influençant ainsi leur activité et conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
(3R)-3-amino-3-[5-chloro-2-(trifluorométhyl)phényl]propan-1-ol : peut être comparé à d’autres aminoalcools chiraux et à des composés substitués par des groupes trifluorométhyle.
Composés contenant du 1,2,4-triazole : Ces composés partagent des caractéristiques structurales similaires et sont utilisés dans les produits pharmaceutiques et les agrochimiques.
Trifluorométhylcétimines : Ces composés sont importants dans la synthèse d’amines α-tertiaires chirales.
Unicité
L’unicité de (3R)-3-amino-3-[5-chloro-2-(trifluorométhyl)phényl]propan-1-ol réside dans sa combinaison d’un centre chiral, d’un groupe trifluorométhyle et d’une fonctionnalité amino, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C10H11ClF3NO |
|---|---|
Poids moléculaire |
253.65 g/mol |
Nom IUPAC |
(3R)-3-amino-3-[5-chloro-2-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H11ClF3NO/c11-6-1-2-8(10(12,13)14)7(5-6)9(15)3-4-16/h1-2,5,9,16H,3-4,15H2/t9-/m1/s1 |
Clé InChI |
BAZPPCBXEOPFMA-SECBINFHSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)[C@@H](CCO)N)C(F)(F)F |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(CCO)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11731921.png)

![(Z)-N-[1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine](/img/structure/B11731929.png)

![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731941.png)
![3-[Amino(cyclopropyl)methyl]benzonitrile hydrochloride](/img/structure/B11731945.png)


![1-cyclopentyl-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11731951.png)

![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731959.png)

